molecular formula C15H18N2O4 B1149820 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 198988-84-0

2-Phenyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B1149820
CAS No.: 198988-84-0
M. Wt: 290.31
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Description

2-Phenyl-2,5-diazabicyclo[2.2.1]heptane (CAS: 294177-33-6) is a bicyclic amine with a rigid scaffold composed of a seven-membered ring containing two nitrogen atoms. Its molecular formula is C₁₁H₁₄N₂, and it has a molecular weight of 174.24 g/mol . The compound’s chirality and conformational rigidity, derived from the bicyclo[2.2.1]heptane framework, make it a valuable building block in asymmetric organocatalysis and medicinal chemistry. Synthesized from derivatives of trans-4-hydroxy-L-proline, it serves as a chiral ligand or catalyst in stereoselective reactions .

Properties

IUPAC Name

2-phenyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9/h1-5,9,11-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYXZPLBADDTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with a nitrogen-containing reagent. One common method involves the use of a triketopiperazine derivative, which undergoes an asymmetric Michael addition to an enone, followed by ring closure to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as nicotinic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The diazabicyclo[2.2.1]heptane scaffold allows diverse substitutions at the N2 and N5 positions. Key analogs include:

Compound Name Substituent Molecular Formula CAS Number Key Features
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane Phenyl C₁₁H₁₄N₂ 294177-33-6 Aromatic π-system enhances π-π interactions in catalysis/receptor binding
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Benzyl C₁₂H₁₆N₂ 116258-17-4 Bulkier substituent; antitumor activity (IC₅₀: 3–15 µM in cancer cell lines)
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Methyl C₆H₁₂N₂ 1403763-25-6 Higher aqueous solubility; ligand in coordination chemistry
2-(5-Bromopyrimidin-2-yl)-2,5-diazabicycloheptane 5-Bromopyrimidin-2-yl C₉H₁₂BrN₄ - Electron-withdrawing group; kinase inhibitor (BMPR2-selective)
  • Phenyl vs. Benzyl : The phenyl group’s aromaticity facilitates interactions in catalysis, while the benzyl substituent’s bulkiness may improve binding affinity in antitumor applications .
  • Methyl vs. Phenyl : Methyl derivatives exhibit higher solubility but lack the π-system for aromatic interactions, limiting their use in asymmetric catalysis .
  • Heterocyclic Substituents : Pyrimidine or bromopyrimidine groups (e.g., in compound 6f ) introduce electron-deficient regions, enhancing selectivity in kinase inhibition .

Physicochemical Properties

  • Solubility : Methyl derivatives (e.g., (1R,4R)-2-methyl-) show improved aqueous solubility compared to phenyl or benzyl analogs due to reduced hydrophobicity .
  • Melting Points : Benzyl derivatives (e.g., (1S,4S)-2-benzyl-) exhibit higher melting points (~130–132°C) due to crystalline packing .
  • Chirality: Stereochemistry ((1S,4S) vs. (1R,4R)) significantly impacts biological activity and catalytic efficiency. For example, (1S,4S)-2-tosyl derivatives are effective organocatalysts in solvent-free Michael additions .

Research Findings and Trends

  • Antitumor Activity : Benzyl-substituted derivatives show promise in targeting solid tumors, with ongoing studies optimizing substituents for reduced toxicity .
  • Catalytic Efficiency : Phenyl derivatives outperform piperazine-based catalysts in stereoselectivity due to reduced conformational flexibility .
  • Safety Profiles : Benzyl and methyl derivatives require standard handling precautions (e.g., PPE for inhalation risks), while bromopyrimidine analogs necessitate careful disposal due to halogenated byproducts .

Biological Activity

2-Phenyl-2,5-diazabicyclo[2.2.1]heptane, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic framework that includes a phenyl group at one position, which significantly influences its biological interactions. The compound can undergo various chemical reactions, including oxidation and functionalization, enhancing its utility in drug development and synthetic chemistry .

Modulation of Receptor Activity

Research indicates that this compound acts as an allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This interaction suggests potential applications in neurological research and the treatment of disorders such as anxiety and schizophrenia .

Antiproliferative Effects

Several studies have reported the antiproliferative effects of derivatives of this compound against various cancer cell lines. For instance:

  • Compound 8a , a derivative of this compound-dithiocarbamate, exhibited remarkable potency against cervical cancer cell lines (HeLa, CaSki, ViBo), with IC50 values lower than those of established chemotherapeutics like Cisplatin and Paclitaxel .
  • The mechanism involves induction of apoptosis through caspase-3 activation and cell cycle arrest at the G1 phase, indicating its potential as a safer anticancer agent without necrotic effects on normal human lymphocytes .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This binding can lead to alterations in various biochemical pathways critical for cellular function .

Summary of Mechanisms

MechanismDescription
Allosteric ModulationBinds to mGluR4, influencing neurotransmitter signaling
Antiproliferative ActionInduces apoptosis in cancer cells via caspase activation
Cell Cycle ArrestPrevents progression through the G1 phase in cancer cells

Study on Antiproliferative Activity

A study synthesized several new derivatives of this compound and evaluated their antiproliferative activity against multiple cancer cell lines:

  • Compounds Tested : Various dithiocarbamate derivatives were assessed.
  • Results : Compound 9e showed significant selectivity for tumor cells over normal lymphocytes while inducing apoptosis without necrosis .

Virtual Screening and ADME Profiling

In silico studies highlighted the favorable physicochemical properties of these compounds for drug development. The ADME (Absorption, Distribution, Metabolism, Excretion) profiles indicated that certain derivatives possess characteristics suitable for further development as therapeutic agents .

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